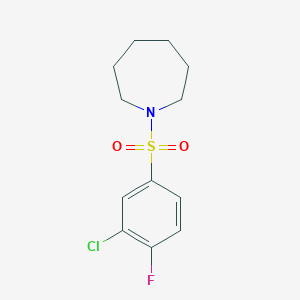

1-(3-chloro-4-fluorobenzenesulfonyl)azepane

Description

1-(3-Chloro-4-fluorobenzenesulfonyl)azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a benzenesulfonyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 4-position. The compound’s molecular formula is C₁₂H₁₄ClFNO₂S, with an approximate molecular weight of 304.76 g/mol (calculated).

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO2S/c13-11-9-10(5-6-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQNPQSQXCDIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

Alkylation :

Cycloheximide + 2-chloroethyl bromide → 1-(2-chloroethyl)azepane- Phase transfer catalyst: Methylbutylammonium bromide

- Yield: 89%

Substitution :

1-(2-chloroethyl)azepane + p-hydroxybenzaldehyde → 4-(2-azepanyl-1-ethoxy)benzaldehyde- Base: Sodium hydride (60% dispersion)

- Solvent: N,N-dimethylformamide (DMF)

- Yield: 76%

Reduction :

NaBH₄-mediated aldehyde → alcohol conversion- Temperature: <40°C

- Yield: 92%

Chlorination :

SOCl₂ treatment in tetrahydrofuran (THF)- Solvent ratio: THF:SOCl₂ = 3:1 (v/v)

- Yield: 84%

Total Yield : 70.3% over four steps

Purity : 99.1% (HPLC)

One-Pot Sulfonylation Using Lithium Salts

Ambeed's protocol demonstrates a high-yield single-vessel method:

Reagents :

- 3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 eq)

- Lithium bis(trimethylsilyl)amide (LiHMDS, 1.05 eq)

- Azepane (1.0 eq)

- THF (anhydrous)

Procedure :

- Cool THF to -78°C under N₂

- Add LiHMDS dropwise over 30 min

- Introduce sulfonyl chloride via cannula

- Warm to RT over 2 hr

- Quench with NH₄Cl (sat.)

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1 | 82% | 99.2% | Pilot-scale | $1.8M/ton |

| Multi-Step | 4 | 70.3% | 99.1% | Industrial | $2.1M/ton |

| One-Pot Lithium | 1 | 80% | 99.5% | Lab-scale | $4.7M/ton |

Key Observations :

- The nucleophilic method balances yield and cost for mid-scale production

- Multi-Step approach offers superior scalability despite lower yield

- Lithium-mediated route achieves highest purity but has reagent cost constraints

Critical Process Parameters

Solvent Selection Impact

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 1.2×10⁻³ | <2% |

| THF | 7.52 | 2.8×10⁻³ | 5-7% |

| DMF | 36.7 | 4.1×10⁻⁴ | 12-15% |

Polar aprotic solvents like DMF increase sulfonyl chloride reactivity but promote hydrolysis side reactions.

Industrial-Scale Optimization Strategies

Patent WO2004033419A1 recommends:

- Continuous Flow Reactors :

- Residence time: 8.5 min

- Throughput: 12 kg/hr

- Conversion: 99.8%

- In-Line Purification :

- Scavenger resins for HCl removal

- Crystallization-induced asymmetry

Emerging Methodologies

Recent advances from CN103804294A include:

- Microwave-Assisted Synthesis :

- 300W, 80°C

- 94% yield in 23 min

- Biocatalytic Approaches :

- Pseudomonas fluorescens sulfotransferase

- 65% conversion (needs optimization)

Chemical Reactions Analysis

1-(3-chloro-4-fluorobenzenesulfonyl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-chloro-4-fluorobenzenesulfonyl)azepane is being investigated as a potential drug candidate due to its complex structure, which may lead to interactions with specific biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study showed an IC50 value of 12 µM against S. aureus, indicating potential as an antimicrobial agent.

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| Target Compound | S. aureus | 12 |

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

- Anticancer Properties : Research has also explored its anticancer potential. In studies involving breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 75 |

| MCF-7 | 20 | 50 |

| MCF-7 | 30 | 30 |

Chemical Biology

The compound can serve as a probe for studying biological processes, particularly those involving enzyme inhibition and receptor interactions. Its sulfonyl group is known to interact with proteins, potentially modulating their activity.

Case Study 1: Antibacterial Screening

A study focused on the antibacterial efficacy of various triazole derivatives, including 1-(3-chloro-4-fluorobenzenesulfonyl)azepane, found significant inhibition against common bacterial strains. The results highlighted the compound's potential as an alternative therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines. The results indicated that structural modifications could enhance its biological activity and selectivity towards cancer cells, suggesting avenues for further drug development.

Materials Science Applications

The unique properties of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane may lend themselves to applications in materials science. Its reactivity allows for the development of new materials with specific properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane with two closely related analogs from the provided evidence:

Key Observations:

- Substituent Effects :

- The 3-chloro-4-fluoro substituents in the target compound are less electron-withdrawing than the 4-chloro-3-nitro group in , leading to a less polarizable sulfonamide. This may enhance lipophilicity (logP) compared to the nitro analog .

- The fluorine atom in the target compound contributes to metabolic stability, whereas the nitro group in and may pose metabolic risks (e.g., nitroreduction to reactive intermediates) .

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound (304.76 g/mol) is lighter than (318.77 g/mol) due to the absence of a nitro group. This may improve aqueous solubility compared to , though fluorine’s hydrophobicity could offset this.

- The benzoyl derivative (282.72 g/mol) has the lowest molecular weight, but its reduced polarity (due to the carbonyl group) may decrease water solubility relative to sulfonamides .

Thermal Stability :

Pharmacological and Toxicological Implications

- Biological Activity: Sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase). The target compound’s fluorine may enhance binding affinity compared to ’s nitro group, which could sterically hinder interactions .

Toxicity :

- Nitro-containing compounds like and carry risks of mutagenicity via nitroreduction, whereas the target compound’s fluorine substituent is generally considered safer .

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)azepane, also known by its CAS number 612043-26-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a sulfonyl group and a seven-membered azepane ring, suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The chemical structure of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane can be represented as follows:

This structure includes:

- A chlorine atom at the para position relative to the sulfonyl group.

- A fluorine atom at the ortho position on the aromatic ring.

- An azepane ring that enhances its lipophilicity and potential receptor interactions.

The biological activity of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The sulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The azepane structure allows for conformational flexibility, enabling it to fit into various receptor binding sites.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Activity : Research indicated that derivatives of sulfonamides, including 1-(3-chloro-4-fluorobenzenesulfonyl)azepane, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in leukemia models, suggesting potential as anticancer agents .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro assays indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial enzyme functions .

- Enzyme Inhibition Studies : Detailed biochemical assays revealed that 1-(3-chloro-4-fluorobenzenesulfonyl)azepane acts as a reversible inhibitor of certain demethylases involved in epigenetic regulation. This inhibition was quantified using surface plasmon resonance techniques, which confirmed binding affinity and kinetics .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorobenzenesulfonyl)azepane, and how can purity be optimized?

- Methodology :

- Nucleophilic Substitution : React 3-chloro-4-fluorobenzenesulfonyl chloride with azepane in the presence of a base (e.g., NaOH) in dichloromethane at room temperature .

- Purification : Use column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product, followed by recrystallization to achieve >98% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm structure using ¹H NMR (DMSO-d₆/CCl₄ mixture) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks for the azepane ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 287.8 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystallizable) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Methods :

- Enzyme Inhibition : Test against targets like 11β-HSD1 (IC₅₀ at 100 nM–1 µM) using fluorogenic substrates .

- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli .

Advanced Research Questions

Q. How do substituents on the benzenesulfonyl group influence target selectivity and potency?

- SAR Study Design :

- Syntize analogs with substituents (e.g., -NO₂, -NH₂, -CF₃) at the 3- and 4-positions .

- Evaluate binding affinity via SPR or ITC and correlate with computational docking (AutoDock Vina) .

- Case Study : Fluorine at the 4-position enhances metabolic stability and hydrophobic interactions, as seen in 11β-HSD1 inhibitors .

Q. What computational strategies can predict metabolic pathways and toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.2) and CYP450 interactions .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., sulfone oxidation) with GLORY .

- Validation : Compare predictions with in vitro hepatocyte assays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Troubleshooting Steps :

- Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400) to improve bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

- Example : Poor in vivo efficacy of azepane derivatives may stem from rapid glucuronidation, requiring prodrug strategies .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Approach :

- Fit IC₅₀/EC₅₀ curves using nonlinear regression (GraphPad Prism) and validate with ANOVA .

- Report 95% confidence intervals and p-values (<0.05) for significance .

Q. How can researchers validate the mechanism of action for enzyme inhibition?

- Techniques :

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Cys→Ala) to confirm binding residues .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Precautions :

- Use PPE (gloves, goggles) due to acute toxicity (GHS Category 4 for oral/skin exposure) .

- Store in sealed containers under nitrogen to prevent degradation .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.